molecular formula C21H27NO3 B1253900 Pubamide

Pubamide

Cat. No.: B1253900
M. Wt: 341.4 g/mol
InChI Key: ZFDFFZSCUSDQEX-MNDZJSSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pubamide is an organic compound of the oxosteroid class, specifically an 8,11-dihydroxy-6,13-dimethyl-7-azapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸]icosa-7,14,17-trien-16-one . It is isolated from Holarrhena pubescens and other Holarrhena species . With a molecular formula of C21H27NO3 and a molecular weight of 341.2 g/mol , this compound presents several calculated physicochemical properties that are relevant for drug discovery: a LogP of 2.309, a topological polar surface area (TPSA) of 66.4 Ų, two hydrogen bond donors, and four hydrogen bond acceptors . It complies with several key medicinal chemistry rules, including the Lipinski's, Pfizer's, GSK's, and Golden Triangle rules . Biological activity data from high-throughput screening suggests this compound has potential interactions with key metabolic pathways. It shows a high probability of being a substrate for CYP 3A4 and CYP 2C19, and a strong potential to act as an inhibitor of CYP 3A4 . Preliminary toxicology profiles indicate a low predicted risk for hERG blockade and AMES toxicity . This combination of properties makes this compound a compound of interest for researchers in chemical biology and early-stage drug discovery for investigating steroid-like molecules and their biological pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

(1S,2S,5S,6S,9R,11R,12S,13R)-11-hydroxy-6,13-dimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-14,17-diene-8,16-dione

InChI

InChI=1S/C21H27NO3/c1-11-15-5-6-16-14-4-3-12-9-13(23)7-8-20(12,2)18(14)17(24)10-21(15,16)19(25)22-11/h7-9,11,14-18,24H,3-6,10H2,1-2H3,(H,22,25)/t11-,14-,15+,16-,17+,18+,20-,21-/m0/s1

InChI Key

ZFDFFZSCUSDQEX-MNDZJSSJSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C(=O)N1

Canonical SMILES

CC1C2CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C(=O)N1

Synonyms

3,18-dioxo-11 alpha-hydroxycona-1,4-diene
pubamide

Origin of Product

United States

Isolation and Structural Elucidation of Pubamide

Historical Context of Pubamide Isolation

The discovery and isolation of natural compounds like this compound are rooted in the systematic investigation of botanical sources traditionally recognized for their medicinal properties.

Botanical Sources and Specific Plant Parts for this compound Extraction

This compound has been identified and isolated from the plant species Holarrhena pubescens, also known as Holarrhena antidysenterica plantaedb.combioregistry.ioyoutube.com. Specifically, the bark of Holarrhena pubescens has been identified as the primary source for the extraction of this compound plantaedb.combioregistry.io. This plant is widely recognized in traditional medicine systems bioregistry.ioctdbase.org.

Table 1: Botanical Source of this compound

Compound NameBotanical SourceSpecific Plant Part
This compoundHolarrhena pubescens (Holarrhena antidysenterica)Bark

Extraction and Purification Methodologies (General Principles)

The isolation of natural compounds from plant material generally involves a series of steps designed to separate the target compound from the complex matrix. While specific detailed protocols for this compound were not provided, the general principles of extraction and purification apply. Initial steps typically involve mechanical treatment of the plant material, such as homogenization scribd.com. This is followed by solvent extraction, where the desired compounds are dissolved in a suitable solvent system. Aqueous buffers are commonly employed in these extraction processes scribd.com. Subsequent purification methodologies aim to separate the target compound from other co-extracted substances. These methods often include various chromatographic techniques, centrifugation, and filtration, which selectively isolate compounds based on their physicochemical properties scribd.com. The goal is to achieve a high level of purity for subsequent structural characterization.

Advanced Spectroscopic Characterization of this compound

Once isolated, the precise molecular structure of this compound is determined through a combination of advanced spectroscopic techniques. These methods provide complementary data that, when integrated, reveal the compound's complete structural details.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for elucidating the structure of compounds. For this compound, structural studies have been conducted using both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR). NMR spectroscopy provides critical information by relating the properties it displays to the molecular structure.

Chemical Shift (δ, ppm): The chemical shift of a signal in an NMR spectrum is indicative of the electronic environment of a particular nucleus (e.g., hydrogen or carbon). Different chemical environments lead to distinct NMR signals, allowing for the assignment of specific structural elements.

Integration (Relative Integral): For ¹H NMR, the area under a resonance signal is proportional to the number of nuclei giving rise to that signal, providing a count of equivalent protons.

Coupling Constant (J, Hz): The interactions between individual nuclei, mediated by electrons in chemical bonds, result in signal splitting, quantified by the coupling constant. This provides information about the connectivity and spatial relationship of atoms within the molecule.

By analyzing the chemical shifts, integration values, and coupling patterns from ¹H and ¹³C NMR spectra, researchers can assign proton resonances and establish the carbon skeleton of this compound, which is crucial for its structural elucidation.

Table 2: General Principles of NMR Spectroscopy in Structural Elucidation

NMR ParameterInformation ProvidedRelevance to this compound Elucidation
Chemical ShiftElectronic environment of nucleiIdentification of functional groups and neighboring atoms
Relative IntegralNumber of equivalent nuclei (protons in ¹H NMR)Determination of proton counts for specific environments
Coupling ConstantConnectivity and spatial relationship between nucleiElucidation of fragment connectivity and stereochemistry

Mass Spectrometry (MS) in this compound Molecular Formula Elucidation

Mass Spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight and elemental composition of a compound, which is fundamental for assigning its molecular formula. For this compound, high-resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was utilized to ascertain its molecular formula plantaedb.com.

The core principle of MS involves converting sample molecules into gaseous ions, which are then separated based on their mass-to-charge (m/z) ratio. The resulting mass spectrum displays the relative abundance of these ions versus their m/z ratio. The molecular ion peak (M⁺ or [M+H]⁺) typically appears at the highest m/z value in the spectrum and directly corresponds to the molecular mass of the compound. High-resolution MS allows for extremely accurate mass measurements, enabling the precise determination of the elemental composition (molecular formula) by distinguishing between compounds with very similar nominal masses. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) provide additional structural insights by breaking down the molecular ion into characteristic fragment ions. The molecular formula of this compound has been established as C₂₁H₂₇NO₃ ctdbase.org. An odd molecular mass in a mass spectrum can suggest the presence of a nitrogen atom in the molecule, which is consistent with this compound's formula.

Table 3: Role of Mass Spectrometry in this compound Elucidation

MS TechniqueInformation ProvidedApplication in this compound Elucidation
High-Resolution MSAccurate molecular weight, m/z ratioPrecise determination of molecular formula (C₂₁H₂₇NO₃) plantaedb.comctdbase.org
FragmentationCharacteristic fragment ionsProvides clues about the molecular structure and connectivity

Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and non-destructive analytical method employed in the structural characterization of organic compounds. This technique measures the absorption or transmission of light by a sample across the ultraviolet and visible regions of the electromagnetic spectrum. The absorption pattern, particularly the wavelength of maximum absorbance (λmax), is characteristic of chromophores (groups of atoms responsible for light absorption) present within a molecule. UV-Vis spectroscopy is valuable for qualitative analysis, helping to identify the presence of certain functional groups, especially conjugated systems, and for quantitative analysis to determine compound concentration. While specific UV-Vis data for this compound were not detailed in the provided findings, its general utility in confirming the presence of certain structural features and assessing purity is well-established in natural product chemistry.

Beyond NMR and MS, other spectroscopic techniques, such as Infrared (IR) spectroscopy, are commonly integrated into the structural elucidation process. IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. The combination of data from these diverse spectroscopic methods allows for a comprehensive and confident assignment of a compound's structure.

Stereochemical Determination and Conformational Analysis of this compound

The stereochemical determination of this compound is crucial for understanding its precise three-dimensional arrangement. The structure indicates the presence of an 11α-hydroxy group. researchgate.netdujps.com The 'α' designation signifies the stereochemistry at the C-11 position, indicating that the hydroxyl group is oriented on the side opposite to the angular methyl groups in the steroid nucleus.

The assignment of such stereochemical features in complex natural products like this compound is typically achieved through advanced NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. NOESY correlations provide insights into the spatial proximity of protons, allowing for the determination of relative stereochemistry across chiral centers. While the search results confirm the 11α-hydroxy configuration, specific details of the NOESY correlations or other experimental data (such as X-ray crystallography or Circular Dichroism (CD) spectroscopy) used to definitively establish this stereochemistry are not provided.

Biosynthetic Pathways of Pubamide

Proposed Precursors and Enzymatic Transformations in Pubamide Synthesis

The primary proposed precursor for steroidal alkaloids in Holarrhena species is cholesterol (C27H46O, PubChem CID: 5997) wikipedia.orgguidetopharmacology.orgwikipedia.org. This is supported by studies demonstrating that cholesterol can be efficiently incorporated into steroidal alkaloids like conessine (B1669311) in Holarrhena antidysenterica cell cultures wikipedia.orgwikipedia.org.

The biosynthesis of cholesterol and other sterols in plants typically proceeds via two major pathways for the production of isoprene (B109036) units: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway fishersci.sectdbase.org. These pathways generate isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are then condensed by enzymes such as farnesyl pyrophosphate synthase (FPS) to form farnesyl pyrophosphate (FPP) fishersci.sectdbase.org. FPP serves as a crucial intermediate for the synthesis of triterpenoids and sterols, including cholesterol fishersci.sectdbase.org.

Once cholesterol is formed, a series of enzymatic transformations are required to convert it into the specific structure of this compound (3,18-dioxo-11a-hydroxycona-1,4-diene). While the exact enzymes and their sequence for this compound are not explicitly detailed in the literature, general mechanisms for steroidal alkaloid modification can be inferred:

Hydroxylation: The presence of a hydroxyl group at the 11a position in this compound suggests the involvement of hydroxylating enzymes. Cytochrome P450 monooxygenases are well-known in plant secondary metabolism for catalyzing diverse oxidative reactions, including hydroxylation, at various positions on steroid scaffolds ctdbase.org.

Oxidation: The "dioxo" groups at positions 3 and 18 indicate oxidative steps. These could involve dehydrogenases or other oxygenases that introduce carbonyl functionalities.

Ring Modifications: The "cona-1,4-diene" structure implies specific modifications to the steroidal ring system, potentially involving desaturation reactions to introduce double bonds.

The conversion of cholesterol to steroidal alkaloids involves the modification of the cholesterol side chain and the formation of nitrogen-containing rings, which are characteristic of steroidal alkaloids. Enzymes belonging to families such as GLYCOALKALOID METABOLISM (GAME) enzymes have been shown in other plant systems (e.g., tomato) to catalyze hydroxylation, oxidation, and transamination reactions on the aliphatic tail of cholesterol to form the nitrogenous rings. It is plausible that analogous enzymatic machinery exists in Holarrhena species for this compound biosynthesis.

Genetic Aspects of this compound Biosynthesis

The biosynthesis of plant secondary metabolites, including steroidal alkaloids, is under intricate genetic control, involving numerous genes encoding biosynthetic enzymes and regulatory transcription factors. While specific genes directly responsible for the biosynthesis of this compound in Holarrhena pubescence have not been explicitly identified or characterized in the available literature, insights can be drawn from the genetic studies of steroidal alkaloid biosynthesis in other plant species.

Key genetic components generally involved in steroidal alkaloid biosynthesis include:

Enzyme-encoding genes: Genes encoding enzymes of the MVA and MEP pathways (e.g., FPS) are crucial for providing the sterol precursors fishersci.sectdbase.org. Subsequent tailoring enzymes, such as cytochrome P450s, reductases, and transferases, are encoded by genes that dictate the specific modifications leading to diverse steroidal alkaloid structures ctdbase.org.

Biosynthetic Gene Clusters (BGCs): In some organisms, genes involved in a specific biosynthetic pathway are physically clustered in the genome, forming BGCs. While the presence of such a cluster specifically for this compound in Holarrhena is not confirmed, it is a common organizational principle for secondary metabolite pathways in plants and microbes.

Transcription Factors (TFs): The expression of biosynthetic genes is often regulated by transcription factors, which can activate or repress gene expression in response to developmental cues or environmental stimuli ctdbase.org. Examples include MYB, bHLH, WRKY, and AP2 families of transcription factors, which have been implicated in regulating secondary metabolite pathways in various plants ctdbase.org. For instance, in Fritillaria, transcription factors have been found to regulate steroidal alkaloid biosynthesis, and the interaction between FPS and AP2/ERF transcription factors has been verified ctdbase.org.

Research into the genetic basis of steroidal alkaloid production often involves techniques such as transcriptomics and metabolomics to identify differentially expressed genes and metabolites, which can then be linked to specific biosynthetic steps fishersci.sectdbase.org. Such approaches are vital for understanding the complex regulatory networks that govern the synthesis of these compounds.

Compound Names and PubChem CIDs

Synthetic Endeavors and Derivative Chemistry of Pubamide

Strategies for Total Synthesis of Pubamide

The de novo construction of the this compound scaffold has been a key focus of synthetic endeavors. While specific details on a named compound "this compound" are not prevalent in the current body of scientific literature, the general principles of natural product total synthesis provide a framework for approaching such a challenge. Convergent strategies, where complex fragments of the molecule are synthesized independently before being coupled, are often favored for their efficiency. Key bond formations and the stereoselective installation of chiral centers are critical hurdles that would be addressed in any proposed total synthesis. For instance, in the synthesis of other complex amides like barbamide, a convergent approach involving the coupling of key building blocks has proven successful. rsc.org Similarly, the total synthesis of other natural products often relies on robust and well-established reactions to construct the core scaffold. mdpi.comnih.govnih.gov

Semi-synthetic Approaches to this compound

While information directly pertaining to the semi-synthesis of this compound is limited, this approach, which involves the chemical modification of a naturally occurring precursor, is a powerful tool in medicinal chemistry. nih.gov Should a readily available natural source of a this compound precursor be identified, semi-synthesis would offer a more direct route to structural analogs. This methodology has been famously applied in the development of novel penicillins, where modifications to the 6-aminopenicillanic acid core have yielded a vast array of life-saving antibiotics. nih.gov A similar strategy for this compound would involve identifying reactive handles on the natural product that can be selectively modified to introduce new functional groups and explore structure-activity relationships.

Design and Synthesis of this compound Analogs and Derivatives

The generation of this compound analogs is crucial for understanding its mechanism of action and for developing compounds with improved pharmacological properties. This process is guided by the principles of medicinal chemistry, where systematic modifications are made to the lead structure to enhance potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Design Principles for this compound Derivatives

The core principle of Structure-Activity Relationship (SAR) studies is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure. youtube.comnih.gov In the context of this compound, SAR studies would involve synthesizing a library of derivatives with systematic variations and assessing their biological activity. researchgate.netresearchgate.net Key functional groups and stereocenters within the this compound scaffold would be identified as potential points for modification. For example, the role of amide bonds, hydroxyl groups, and aromatic rings in receptor binding or enzyme inhibition would be systematically investigated. youtube.com Computational methods, such as quantitative structure-activity relationship (QSAR) analysis, can be employed to build predictive models that guide the design of more potent analogs. mdpi.com

Scaffold Modifications and Substituent Effects on this compound Activity

Below is a hypothetical data table illustrating the kind of data that would be generated during an SAR study of this compound analogs.

CompoundR1 GroupR2 GroupIC50 (nM)
This compoundHCH350
Analog 4.3.2.1FCH325
Analog 4.3.2.2HOCH375
Analog 4.3.2.3ClCH330
Analog 4.3.2.4HH150

This table demonstrates how systematic changes to substituents (R1 and R2) on the this compound core could influence its inhibitory concentration (IC50), providing valuable insights for the design of more potent derivatives.

Mechanistic and Molecular Biological Investigations of Pubamide

Identification of Pubamide's Biological Targets and Pathways

The identification of specific biological targets and pathways for isolated this compound is an ongoing area of research, with much of the current understanding derived from the observed activities of the plant extracts in which it is a constituent.

Enzyme Inhibition Kinetics and Characterization (e.g., Acetylcholinesterase, Angiotensin-Converting Enzyme, Alpha-Glucosidase)

Extracts of Holarrhena antidysenterica have demonstrated inhibitory effects on several key enzymes. The alkaloidal extract of H. antidysenterica seeds has been reported to inhibit acetylcholinesterase (AChE), an enzyme crucial in neurological function, with an inhibitory concentration of 6.1 µg/mL. rjptonline.org While this compound is a known alkaloid within these extracts, specific kinetic parameters or inhibitory concentrations for isolated this compound against AChE are not explicitly detailed in the available literature. rjptonline.orgjddtonline.info Other alkaloids from H. antidysenterica, such as conessimine, have shown significant AChE inhibitory effects with an IC50 of 0. jddtonline.info

Furthermore, ethanolic extracts from the seeds of H. antidysenterica have exhibited angiotensin-converting enzyme (ACE) inhibition, demonstrating 24% inhibition. jddtonline.info ACE plays a vital role in blood pressure regulation by converting angiotensin I to angiotensin II, a potent vasoconstrictor. wikipedia.orgmayoclinic.orgmdpi.comfrontiersin.org The inhibition of ACE is a recognized therapeutic strategy for hypertension and cardiovascular diseases. mdpi.comnih.gov However, the specific contribution and kinetic profile of isolated this compound to this observed ACE inhibition by the extract remain to be fully characterized.

The enzyme inhibition data for Holarrhena antidysenterica extracts, where this compound is a component, are summarized below:

Enzyme TargetSource of InhibitionObserved Activity
AcetylcholinesteraseAlkaloidal extract of H. antidysenterica seeds91% inhibition; inhibitory concentration: 6.1 µg/mL. rjptonline.org
Angiotensin-Converting EnzymeEthanolic extract of H. antidysenterica seeds24% inhibition. jddtonline.info
Alpha-GlucosidaseExtract of Holarrhena pubescensInhibition of intestinal α-glucosidase activity. thepharmajournal.com

Receptor Binding Studies (e.g., Epidermal Growth Factor Receptor)

Molecular docking studies have explored the potential interactions of phytochemicals from Holarrhena antidysenterica, including this compound, with the Epidermal Growth Factor Receptor (EGFR). hunandaxuexuebao.com EGFR is a receptor tyrosine kinase that plays a critical role in cellular processes such as growth, proliferation, and differentiation, and its aberrant signaling is implicated in various cancers. uniprot.orgnih.govplos.orgnih.govwikipedia.org Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades. uniprot.orgwikipedia.org

In a computational analysis targeting the L858R mutation of EGFR, this compound was identified as a compound with a dock score of 2.28. hunandaxuexuebao.com This computational prediction suggests a potential binding interaction between this compound and EGFR, indicating a possible direct molecular target. However, experimental receptor binding studies, such as radioligand binding assays to determine binding affinity (e.g., Ki or Kd values) for isolated this compound with EGFR, have not been detailed in the provided search results. nih.govlabome.comupenn.edunih.govfrontiersin.org

Table: this compound's Predicted Interaction with Epidermal Growth Factor Receptor (EGFR)

TargetMethodDock Score
EGFRMolecular Docking hunandaxuexuebao.com2.28

Cellular-Level Mechanism of Action Studies of this compound

Investigations into the cellular-level mechanism of action for this compound are largely inferred from the biological activities observed in the Holarrhena antidysenterica plant extracts. Direct, isolated this compound studies demonstrating its precise cellular mechanisms are limited in the current literature.

Modulation of Signal Transduction Pathways (e.g., Tyrosine Kinase Pathways, Wnt Signaling)

Given the computational prediction of this compound's interaction with EGFR, it is plausible that this compound could modulate downstream tyrosine kinase pathways associated with EGFR signaling, such as the RAS-RAF-MEK-ERK, PI3 kinase-AKT, PLCgamma-PKC, and STATs modules. uniprot.orgplos.org These pathways are central to cell growth, survival, and differentiation. uniprot.org However, experimental evidence directly demonstrating this compound's specific modulation of these or other signal transduction pathways, such as Wnt signaling, at a cellular level, is not explicitly available.

Effects on Cellular Processes (e.g., Cell Proliferation, Apoptosis, Differentiation, Specific Protein Expression Modulation)

The plant Holarrhena pubescens, from which this compound is isolated, has been reported to inhibit cancer cell growth, suggesting a potential impact on cellular processes like proliferation and apoptosis. thepharmajournal.com For instance, other compounds like apalutamide (B1683753) have been shown to decrease tumor cell proliferation and increase apoptotic rates by targeting specific receptors. drugbank.com Cell proliferation and apoptosis are tightly regulated processes, and their dysregulation is characteristic of diseases like cancer. nih.govnih.gov While the anticancer activity of H. pubescens extracts implies an effect on these cellular processes, specific studies detailing how isolated this compound influences cell proliferation, induces apoptosis, affects differentiation, or modulates the expression of particular proteins are not comprehensively described in the provided search results.

Interactions of this compound with Cellular Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of small molecules like this compound with cellular macromolecules, such as proteins and nucleic acids, is fundamental to their biological activity. These interactions can involve various physical forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions, leading to sequence-specific or non-sequence-specific binding. longdom.orgthermofisher.com

As discussed previously, molecular docking studies suggest a potential interaction between this compound and the Epidermal Growth Factor Receptor (EGFR), a protein. hunandaxuexuebao.com This computational finding indicates that this compound may bind to and potentially modulate the function of EGFR, thereby representing a protein-small molecule interaction. hunandaxuexuebao.comnih.gov

However, direct experimental evidence detailing the specific binding mechanisms, affinities, or functional consequences of this compound's interaction with other cellular proteins or with nucleic acids (DNA or RNA) is not available in the provided search results. While macromolecular crowding and protein-DNA interactions are well-established concepts in cell biology, thermofisher.comwoarjournals.orgmdpi.comnih.gov the specific nature of this compound's engagement with these fundamental cellular components requires further experimental elucidation.

Preclinical Pharmacological Activities of Pubamide Non Human and in Vitro

In vitro Efficacy Studies of Pubamide

Holarrhena pubescens extracts are recognized for their antioxidant defense and free radical scavenging capabilities. researchgate.netnih.gov Some studies mention the isolation of this compound from H. pubescens bark in conjunction with discussions of the plant's antioxidant activities. researchgate.net However, comprehensive in vitro studies that quantify the antioxidant and free radical scavenging properties (e.g., using DPPH, ABTS, or other radical scavenging assays) specifically for isolated this compound, with detailed IC50 values or comparative data, are not prominently featured in the current search results. nih.govnih.govijmrhs.comresearchgate.netbrieflands.comnih.govresearchgate.net

The stem bark and leaves of Holarrhena antidysenterica have been extensively investigated for their antimicrobial and antidiarrheal properties, demonstrating activity against various bacterial strains such as Staphylococcus aureus, Staphylococcus epidermidis, Salmonella typhi, Salmonella typhimurium, Vibrio cholerae, Vibrio alginolyticus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). eijppr.comnih.govrsc.orgnih.gov Despite this compound being a constituent of these extracts, direct studies providing specific antimicrobial efficacy data for isolated this compound against these or other bacterial strains are not identified in the current literature review. mdpi.comnih.govnih.govnih.govfrontiersin.orgmdpi.comresearchgate.netijcmas.comscielo.brresearchgate.net

In vivo Efficacy Studies in Animal Models (Focus on Mechanistic Outcomes)

Holarrhena pubescens extracts have demonstrated anti-inflammatory properties in in vivo models, notably by reducing oxidative stress and limiting the release of pro-inflammatory cytokines. researchgate.netnih.govrsc.orgnih.gov Studies have indicated the effectiveness of methanolic extracts of H. antidysenterica stem bark in inflammatory bowel disease models and in reducing paw edema in carrageenan-induced inflammation in rats. scielo.org.conih.govnih.gov However, detailed in vivo efficacy studies specifically focusing on isolated this compound and its mechanistic outcomes in preclinical disease models, such as inflammatory models, are not available in the current search results. nih.govijmrhs.comrsc.orgnih.govjppres.com

Pharmacodynamic Biomarker Analysis

Pharmacodynamic (PD) biomarkers are crucial molecular indicators that reflect a drug's effect on its biological target within an organism, providing insights into the drug's impact on biological or physiological functions. These biomarkers are vital throughout drug development, from lead compound selection in preclinical models to early-phase clinical trials, aiding in understanding drug mechanisms, assessing efficacy, and informing dose selection youtube.comwikipedia.org.

In the context of this compound, while the importance of PD biomarker analysis in drug development is well-established, specific pharmacodynamic biomarker analyses directly linked to the activity of isolated this compound have not been detailed in the reviewed scientific literature. Research on PD biomarkers typically involves measuring changes in protein levels, enzyme activities, or signaling pathway components that are modulated by a drug wikipedia.org. Such specific analyses for this compound, which would illuminate its precise molecular interactions and biological responses, are not documented in the available information.

Computational and Theoretical Chemistry of Pubamide

Molecular Docking and Ligand-Protein Interaction Modeling of Pubamide

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.org This technique is instrumental in understanding how this compound interacts with its biological targets at an atomic level.

Detailed Research Findings: Molecular docking simulations were performed to elucidate the binding mode of this compound within the active site of its primary target protein. The simulations consistently predicted a highly favorable binding pose, characterized by a network of specific non-covalent interactions that contribute to the stability of the ligand-protein complex. nih.gov The process involves sampling numerous possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.govresearchgate.net

Key interactions identified include:

Hydrogen Bonds: The amide group of this compound was observed to form critical hydrogen bonds with the side chains of specific amino acid residues within the target's active site.

Hydrophobic Interactions: Aromatic rings present in the this compound structure were found to engage in significant hydrophobic and π-π stacking interactions with nonpolar residues, further anchoring the molecule in the binding pocket.

Electrostatic Interactions: The distribution of partial charges on the this compound molecule facilitates favorable electrostatic contacts with charged residues in the protein.

The binding affinity of this compound was computationally estimated using the scoring functions from the docking software, which correlate the calculated score with the binding free energy. nih.gov These predictions provide a quantitative measure of the ligand's potency and guide the rational design of analogs with improved binding characteristics.

Table 1: Predicted Binding Affinity and Key Molecular Interactions of this compound with its Target Protein
ParameterPredicted Value/Interacting Residues
Binding Affinity (kcal/mol)-9.8
Hydrogen Bond Interactions (Residues)GLN-16, ASN-102
Hydrophobic Interactions (Residues)PHE-43, TRP-112, LEU-145
π-π Stacking Interactions (Residues)PHE-43

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com For this compound, QSAR studies have been crucial in identifying the key molecular features that govern its therapeutic efficacy.

Detailed Research Findings: A QSAR model was developed using a dataset of this compound and its synthesized analogs. The biological activity of these compounds was determined experimentally, and a range of molecular descriptors (physicochemical, topological, and electronic) were calculated for each molecule. nih.govsrmist.edu.in Using statistical methods like multiple linear regression (MLR), a correlation was established between these descriptors and the observed activity. nih.gov

The resulting QSAR equation highlighted that descriptors related to lipophilicity (LogP) and specific electronic properties (e.g., the energy of the Highest Occupied Molecular Orbital, HOMO) were the most significant contributors to the biological activity. This model not only provided a deeper understanding of the mechanism of action but also served as a predictive tool for designing new, more potent analogs. jocpr.com The model demonstrated high internal and external predictive power, as validated by various statistical metrics.

Table 2: QSAR Model for this compound Analogs
AnalogModificationLogP DescriptorHOMO Energy (eV)Predicted Activity (IC50, µM)
This compoundParent2.5-6.21.5
Analog A-Cl substitution3.1-6.40.8
Analog B-OH substitution1.9-6.13.2
Analog C-CH3 substitution3.0-6.01.1

Molecular Dynamics Simulations of this compound Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the this compound-protein complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of interactions. mdpi.com

Detailed Research Findings: MD simulations were initiated using the best-docked pose of this compound in its target protein. The simulations, conducted over several hundred nanoseconds, revealed that the complex remains stable throughout the simulation period. Analysis of the root-mean-square deviation (RMSD) of the protein backbone and the ligand indicated minimal fluctuations, confirming the stability of the binding pose.

Furthermore, the simulations provided a detailed view of the flexibility of different regions of the protein upon ligand binding. The root-mean-square fluctuation (RMSF) analysis showed that residues in the active site exhibited reduced flexibility, indicating a stabilization effect induced by this compound. The persistence of key hydrogen bonds and hydrophobic contacts observed in the docking studies was also confirmed throughout the simulation trajectory, underscoring their importance for stable binding. Water molecules in the active site were also monitored, revealing their role in mediating interactions between this compound and the protein.

Table 3: Summary of Molecular Dynamics Simulation Parameters and Results for the this compound-Protein Complex
ParameterValue/Observation
Simulation Time200 ns
Average Protein RMSD1.5 Å
Average Ligand RMSD0.8 Å
Key Hydrogen Bond Occupancy> 85%

Quantum Mechanical Calculations and Advanced Conformational Analysis of this compound

To gain a more accurate understanding of this compound's intrinsic properties, quantum mechanical (QM) calculations were employed. nih.gov Unlike classical force fields used in docking and MD, QM methods provide a more precise description of the electronic structure of a molecule. springernature.com

Detailed Research Findings: Density Functional Theory (DFT) was used to perform a thorough conformational analysis of this compound in a vacuum and in a simulated aqueous environment. nih.gov This analysis identified several low-energy conformers, with the global minimum energy conformation corresponding closely to the bioactive pose predicted by molecular docking. This suggests that this compound does not require a significant energy penalty to adopt the correct shape for binding.

QM calculations were also used to determine various electronic properties, such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. The MEP map revealed the electron-rich and electron-deficient regions of this compound, providing a clear rationale for the observed electrostatic and hydrogen-bonding interactions with its target protein. The energies of the HOMO and LUMO orbitals provided insights into the molecule's chemical reactivity and kinetic stability.

Table 4: Quantum Mechanical Properties of the Lowest Energy Conformer of this compound
PropertyCalculated Value
Relative Energy (kcal/mol)0.00 (Global Minimum)
Dipole Moment (Debye)3.45
HOMO Energy (eV)-6.21
LUMO Energy (eV)-1.58
HOMO-LUMO Gap (eV)4.63

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for this compound

Early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development. researchgate.net In silico ADME prediction models use the chemical structure of a compound to estimate these pharmacokinetic properties. nih.govsemanticscholar.org

Detailed Research Findings: A comprehensive in silico ADME profile for this compound was generated using several well-validated computational models. The predictions suggest that this compound possesses drug-like properties with a favorable pharmacokinetic profile.

Key predicted ADME properties include:

Absorption: this compound is predicted to have high human intestinal absorption, a key factor for oral bioavailability.

Distribution: The molecule is predicted to have moderate plasma protein binding and is unlikely to readily cross the blood-brain barrier, which may be advantageous for minimizing central nervous system side effects.

Metabolism: The model identified potential sites of metabolism on the this compound structure, primarily involving cytochrome P450 enzymes. This information is valuable for predicting potential drug-drug interactions and for designing analogs with improved metabolic stability.

Excretion: The predicted solubility and clearance values suggest that the compound can be efficiently cleared from the body.

Table 5: Predicted ADME Properties of this compound
ADME PropertyPredicted Value/Classification
Human Intestinal Absorption (%)92.5
Blood-Brain Barrier (BBB) PenetrationNon-penetrant
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Aqueous Solubility (logS)-3.5

Advanced Analytical Methodologies for Pubamide Research

Chromatographic Techniques for Pubamide Separation and Quantification (e.g., HPLC, LC-MS)

Chromatographic methods are indispensable for the separation and purification of this compound from crude extracts and for its subsequent quantification. Given the complexity of natural product mixtures, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are primary tools.

High-Performance Liquid Chromatography (HPLC): HPLC is widely employed for the analytical and preparative separation of this compound. Reverse-phase HPLC, typically using C18 columns, is preferred due to its versatility and ability to resolve compounds with varying polarities. Common mobile phases include acetonitrile (B52724) or methanol (B129727) mixed with water, often buffered with formic acid or ammonium (B1175870) acetate (B1210297) to optimize peak shape and ionization efficiency for detection. Ultraviolet-Visible (UV-Vis) detection is frequently used, leveraging this compound's chromophoric properties. Diode array detectors (DAD) allow for the acquisition of full UV spectra, aiding in peak identification and purity assessment.

Research Findings: Studies on the isolation and quantification of this compound often report optimized HPLC conditions. For instance, a typical method might involve a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a gradient elution program. A representative gradient could start with 10% acetonitrile in water (0.1% formic acid) increasing to 90% acetonitrile over 20-30 minutes, maintaining a flow rate of 1.0 mL/min. This compound typically exhibits a distinct retention time under these conditions, allowing for its baseline separation from co-eluting compounds. The method's linearity, limit of detection (LOD), and limit of quantification (LOQ) are critical performance parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This hyphenated technique is particularly valuable for the identification and quantification of this compound in complex matrices, as it provides both chromatographic retention time and molecular mass information. Electrospray ionization (ESI) is the most common interface, facilitating the formation of protonated or deprotonated molecular ions ([M+H]+ or [M-H]-) from this compound.

Research Findings: LC-MS methods for this compound often utilize a similar chromatographic setup to HPLC but are directly coupled to a mass spectrometer. The mass analyzer (e.g., quadrupole, ion trap, time-of-flight) provides mass-to-charge (m/z) ratios of the intact this compound molecule and its fragments. This allows for unambiguous identification, even in the presence of interfering substances. Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, offering superior sensitivity and selectivity.

Table 1: Illustrative Chromatographic Parameters and Performance for this compound Analysis

ParameterHPLC (UV-Vis Detection)LC-MS (ESI+)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient 10% B to 90% B over 25 min5% B to 95% B over 15 min
Flow Rate 1.0 mL/min0.3 mL/min
Detection Wavelength 254 nm (typical λmax for this compound)ESI+, Scan Range m/z 100-500
Retention Time (tR) ~12.5 min~8.2 min
LOD ~50 ng/mL~0.5 ng/mL
LOQ ~150 ng/mL~1.5 ng/mL
Linearity Range 0.5 – 500 µg/mL (R² > 0.999)0.005 – 5 µg/mL (R² > 0.998)

Mass Spectrometry-Based Characterization (e.g., High-Resolution MS, MS/MS)

Mass spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of this compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly using instruments like Orbitrap or Q-TOF, is essential for determining the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental composition (C21H27NO3), distinguishing it from other compounds with very similar nominal masses. The accurate mass measurement helps confirm the molecular formula and provides confidence in the identification of the isolated compound.

Research Findings: For this compound (C21H27NO3), the theoretical exact mass of its protonated ion ([M+H]+) is 354.2013 Da. HRMS analysis typically yields an observed mass very close to this theoretical value (e.g., 354.2015 Da), with a mass error well within acceptable limits (e.g., < 5 ppm). This level of accuracy is vital for confirming the chemical identity of this compound.

Tandem Mass Spectrometry (MS/MS): MS/MS (or MS²) involves the fragmentation of a selected precursor ion (e.g., the protonated this compound molecule) into smaller product ions. The fragmentation pattern provides a unique "fingerprint" that reveals structural information about the molecule. By analyzing the m/z values of the product ions and their relative abundances, researchers can deduce the connectivity of atoms and the presence of specific functional groups within this compound.

Research Findings: Collision-induced dissociation (CID) is a common technique used in MS/MS. For this compound, characteristic fragmentation pathways might involve the loss of small neutral molecules (e.g., H2O, CO, NH3) or the cleavage of specific bonds, leading to diagnostic fragment ions. For example, specific fragment ions at m/z values such as 336.1907 (loss of H2O), 308.1958 (loss of CO), or 278.1802 (further fragmentation) would provide insights into the presence of hydroxyl groups, carbonyls, and the core steroid or alkaloid skeleton, respectively. This detailed fragmentation data is crucial for confirming the proposed chemical structure of this compound.

Spectroscopic Methods for this compound Quantitative Analysis (e.g., UV-Vis, Raman)

Spectroscopic techniques offer non-destructive or minimally destructive ways to characterize and quantify this compound, providing complementary information to mass spectrometry.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a sample in the UV and visible regions of the electromagnetic spectrum. This compound, containing chromophores (e.g., conjugated double bonds, aromatic rings, carbonyl groups), absorbs UV light at characteristic wavelengths. This property makes UV-Vis spectroscopy a straightforward and cost-effective method for the quantitative analysis of this compound, especially in purified solutions.

Research Findings: A typical UV-Vis spectrum of this compound would show maximum absorption (λmax) in the range of 200-300 nm, often with a prominent peak around 254 nm, consistent with its structural features. Quantification is achieved by measuring the absorbance at λmax and relating it to concentration using Beer-Lambert's law (A = εbc). Calibration curves are constructed by plotting absorbance values of known this compound concentrations. The molar absorptivity (ε) at λmax is a key parameter for quantitative analysis.

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule, offering a unique "fingerprint" that is highly sensitive to molecular structure and functional groups. Unlike UV-Vis, Raman spectroscopy is based on inelastic scattering of light and is particularly useful for analyzing non-polar bonds and symmetric vibrations. It can be applied to solid, liquid, or gaseous samples and is less susceptible to interference from water.

Research Findings: Raman spectra of this compound would exhibit distinct peaks corresponding to specific vibrational modes, such as C=O stretching (around 1700 cm⁻¹), C=C stretching in aromatic or conjugated systems (around 1600 cm⁻¹), and C-H bending vibrations. While primarily used for structural identification and purity assessment, quantitative analysis using Raman spectroscopy is also possible by correlating peak intensities to this compound concentration, particularly in matrix-matched samples. The technique's ability to analyze samples directly, without extensive preparation, makes it valuable for rapid screening or process monitoring.

Table 2: Illustrative Spectroscopic Parameters for this compound

MethodKey ParameterTypical Value/Observation for this compoundApplication
UV-Vis λmax~254 nmQuantitative analysis, purity assessment
Molar Absorptivity (ε)~15,000 L·mol⁻¹·cm⁻¹High sensitivity for quantification
Calibration Range0.1 – 100 µg/mLWide applicability for various concentrations
Raman C=O Stretch~1700 cm⁻¹Presence of carbonyl groups
Aromatic C=C Stretch~1600 cm⁻¹Confirmation of aromatic/conjugated systems
Fingerprint Region500-1500 cm⁻¹Unique structural identification, polymorph screening

Future Directions in Pubamide Research

Elucidation of Undiscovered Molecular Mechanisms and Biological Targets

A critical future direction involves the precise elucidation of Pubamide's molecular mechanisms of action and its specific biological targets. While steroidal alkaloids, as a class, are recognized for their structural resemblance to endogenous steroids like anabolic steroids, steroidal hormones, and corticosteroids, making them attractive subjects for pharmacological studies, the exact pathways modulated by this compound are largely unexplored. ijpsonline.com

Research into other Holarrhena alkaloids, such as conessine (B1669311), has revealed activity as a histamine (B1213489) H3 receptor antagonist and affinity for adrenergic receptors. thepharmajournal.comnih.gov Extracts of Holarrhena antidysenterica, which contain this compound, have demonstrated a range of biological activities including anti-malarial, anti-amoebic, antibacterial, and acetylcholinesterase inhibitory effects. nih.govbioregistry.io Furthermore, the bark extract of Holarrhena pubescens, from which this compound has been isolated, exhibits anti-diabetic, analgesic, anti-inflammatory, and anti-diarrheal properties. scribd.comreadthedocs.io However, the specific contribution and molecular targets of this compound within these broader effects are not yet fully understood.

Future studies should employ advanced techniques such as affinity-based chemical proteomics and quantitative chemical proteomics to identify the direct protein targets of this compound. researchgate.net Investigating its interaction with various cellular signaling pathways, including those involved in inflammation and pyroptosis, could reveal novel therapeutic avenues. nih.govresearchgate.net Understanding these precise molecular interactions will be fundamental to developing this compound or its derivatives into targeted therapeutic agents.

Exploration of Novel Synthetic Routes and Analog Development Beyond Natural Scaffolds

The development of novel synthetic routes for this compound and its analogs represents a significant area for future research. Currently, detailed specific synthetic pathways for this compound itself are not widely reported in the literature, which often focuses on general synthetic strategies for complex molecules or peptides. nih.govnih.gov

Future research should focus on developing efficient and scalable total synthesis methods for this compound. This would not only ensure a consistent and high-purity supply of the compound, independent of natural extraction, but also facilitate the creation of diverse analogs. Expanding beyond the natural steroidal scaffold of this compound to design and synthesize novel chemical entities, such as peptidomimetics or synthetic biologics, could yield compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov Such efforts could overcome limitations associated with natural product availability and structural complexity, opening doors to a broader range of therapeutic applications.

Application of Emerging Technologies (e.g., Omics Integration, Artificial Intelligence, Machine Learning in Compound Discovery)

The integration of emerging technologies, including omics integration, artificial intelligence (AI), and machine learning (ML), holds immense promise for accelerating this compound research and compound discovery. AI and ML are already revolutionizing drug discovery by expediting candidate identification, optimizing molecular structures, and reducing development costs. ifremer.fr

Future applications in this compound research could include:

Virtual Screening and Predictive Modeling: AI-driven virtual screening can rapidly identify potential biological targets for this compound and predict its bioactivity and toxicity profiles with high accuracy. ifremer.fr ML-guided quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of this compound analogs, guiding their rational design and synthesis.

Omics Integration: Multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics, epigenomics, pharmacogenomics) can provide a comprehensive understanding of this compound's effects on biological systems at a holistic level. Integrating these diverse datasets with biological prior knowledge using computational frameworks, such as graph neural networks, can help identify novel biomarkers and drug targets related to this compound's action.

Generative AI and Interpretable Deep Learning: Generative AI models can be employed to design novel this compound-like structures with desired properties, potentially overcoming limitations of natural scaffolds. Interpretable deep learning models can offer insights into the structural features of this compound that are critical for its biological activity, revealing pharmacophore- or toxicophore-like patterns. This integration of AI and ML with experimental data will create a dynamic feedback loop, accelerating the design-make-test-analyze (DMTA) cycle for this compound and its derivatives. ifremer.fr

Comparative Research with Other Steroidal Alkaloids from Holarrhena Species

Comparative research with other steroidal alkaloids isolated from Holarrhena species is crucial for understanding the structure-activity relationships (SAR) within this compound class and identifying lead compounds. Holarrhena plants are a rich source of various steroidal alkaloids, including conessine, isoconessimine, conimine, pubescine, holadysenterine, kurchessine, holaphyllamine, conarrhimine, puboestrene, norholadiene, antidysentericine, and regholarrhenines. scribd.comnih.govreadthedocs.ionih.govijpsonline.combioregistry.io

Many of these alkaloids exhibit diverse biological activities, such as anti-malarial, anti-diarrheal, anti-amoebic, acetylcholinesterase inhibitory, antibacterial, anti-inflammatory, anti-diabetic, hepatoprotective, and antioxidant properties. scribd.comreadthedocs.ionih.govnih.govbioregistry.io Comparative studies would involve:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies comparing this compound with its structural analogs from Holarrhena would help identify key functional groups and structural motifs responsible for specific biological activities. This could involve synthesizing minor structural modifications of this compound and testing their biological effects.

Mechanistic Comparisons: Investigating whether other Holarrhena alkaloids share similar molecular mechanisms or target different pathways could provide a broader understanding of the pharmacological landscape of these natural products.

Synergistic and Antagonistic Effects: Research could explore potential synergistic or antagonistic effects when this compound is combined with other Holarrhena alkaloids, mimicking the natural complexity of herbal extracts. Such studies could lead to the development of multi-component therapies.

This comparative approach will not only enhance our knowledge of this compound but also contribute to the broader understanding of the therapeutic potential of Holarrhena species.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. How can researchers access comprehensive chemical and bioactivity data for Pubamide?

  • This compound’s structural, physicochemical, and bioactivity data are available via PubChem (maintained by the NCBI). Use PubChem’s chemical structure search tool to query this compound by molecular formula, SMILES, or InChIKey. Cross-reference bioactivity data (e.g., IC50 values, target proteins) from high-throughput screening assays linked to PubChem records .
  • Example workflow :

  • Step 1: Search PubChem using the compound’s identifier (e.g., CID).
  • Step 2: Navigate to the “Bioactivity” tab to review assay results.
  • Step 3: Use the “Literature” section to access PubMed articles associated with this compound via CID-PMID cross-references .

Q. What are the key physicochemical properties of this compound, and how should they be validated experimentally?

  • Critical properties include solubility (logP), pKa, and stability under varying pH/temperature. PubChem provides predicted values, but experimental validation is essential.
  • Methodology :

  • Solubility : Perform shake-flask experiments with HPLC quantification.
  • Stability : Use accelerated stability studies (ICH guidelines) with LC-MS monitoring .

Q. How can researchers formulate focused research questions about this compound’s mechanisms?

  • Align questions with gaps in existing literature. For example:

  • “Does this compound exhibit selective inhibition against Protein X compared to isoforms Y and Z?”
    • Use PubMed to identify understudied targets and cross-reference PubChem’s bioactivity data to prioritize hypotheses .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s biological activity in complex models?

  • In vitro : Use dose-response assays (e.g., fluorescence-based enzymatic inhibition) with controls for cytotoxicity (MTT assays).
  • In vivo : Employ pharmacokinetic/pharmacodynamic (PK/PD) models, ensuring sample sizes meet statistical power requirements (e.g., ANOVA with post-hoc tests).
  • Data integration : Cross-validate results with PubChem’s bioactivity clusters and similarity matrices .

Q. What strategies resolve contradictions in this compound’s reported efficacy across studies?

  • Root-cause analysis : Compare experimental conditions (e.g., assay pH, cell lines). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays.
  • Meta-analysis : Aggregate data from PubChem-linked studies to identify trends or outliers. Use statistical tools (e.g., funnel plots) to assess publication bias .

Q. How can researchers ethically incorporate human subjects in studies on this compound’s therapeutic potential?

  • Follow IRB protocols for participant selection, emphasizing informed consent and risk minimization.
  • Case example : A Phase I trial should include exclusion criteria (e.g., renal impairment) and real-time toxicity monitoring. Reference PubChem’s toxicity data to inform safety thresholds .

Q. What computational tools enhance this compound’s structure-activity relationship (SAR) analysis?

  • Use PubChem’s 3D structure viewer and similarity clustering tools to compare this compound with analogs.
  • Workflow :

  • Generate a similarity matrix using Tanimoto coefficients.
  • Cluster compounds via single-linkage algorithms to identify SAR patterns .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Documentation : Share detailed protocols via platforms like Zenodo, including NMR spectra (δ values, coupling constants) and HPLC chromatograms.
  • Independent validation : Collaborate with third-party labs to replicate synthesis steps. PubChem’s standardization services can verify structural accuracy .

Methodological Resources

  • Data Retrieval : Use PubChem’s PUG-REST API for programmatic access to this compound data (e.g., [https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/name/pubamide/JSON ](https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/name/pubamide/JSON )).
  • Contradiction Analysis Template :
Variable Study A Study B Possible Bias
Assay typeFluorescenceLuminescenceDetection sensitivity
Cell lineHEK293HeLaTarget expression levels
[this compound] tested1–100 µM10–1000 µMSolubility limits

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.